![molecular formula C8H14ClN B2411522 Tricyclo[3.2.1.0^{2,4}]octan-3-amine hydrochloride CAS No. 2089257-82-7](/img/structure/B2411522.png)
Tricyclo[3.2.1.0^{2,4}]octan-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[3.2.1.0^{2,4}]octan-3-amine is an organic compound with the CAS Number: 90642-11-8 . It has a molecular weight of 123.2 . The IUPAC name for this compound is tricyclo [3.2.1.0~2,4~]oct-3-ylamine .
Molecular Structure Analysis
The molecular structure of Tricyclo[3.2.1.0^{2,4}]octan-3-amine can be represented by the InChI code: 1S/C8H13N/c9-8-6-4-1-2-5 (3-4)7 (6)8/h4-8H,1-3,9H2 . This structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical and Chemical Properties Analysis
Tricyclo[3.2.1.0^{2,4}]octan-3-amine is a liquid at room temperature .
Aplicaciones Científicas De Investigación
Anti-Influenza Virus Activity
Tricyclic compounds with a unique amine moiety, including derivatives of Tricyclo[3.2.1.0^2,4]octan-3-amine hydrochloride, have shown promising anti-influenza A virus activity. One such compound demonstrated potent in vitro antiviral activity and good tolerance in mice, making it a potential novel anti-influenza virus agent for humans (Oka et al., 2001).
Synthesis and Reactivity
Research on the synthesis and reactivity of tricyclic compounds, including Tricyclo[3.2.1.0^2,4]octan-3-amine hydrochloride, has been extensive. This includes the study of their stability and reaction under various conditions, offering insights into novel ring systems and their potential applications (Koltun & Kass, 2000).
Generation and Chemistry
The generation and chemistry of related tricyclic compounds have been explored, highlighting their unique properties and reactions. This includes the study of high-strain systems and their reactivity, expanding the understanding of polycyclic structures (Gon-Ann Lee et al., 2012).
Electrochemical Properties
Research into the modulation of electrochemical properties of polymers using different amines, including Tricyclo[3.2.1.0^2,4]octan-3-amine hydrochloride derivatives, has been conducted. This research demonstrates the ability to adjust the crosslinking and electrochemical parameters of polymers, which could have various industrial applications (Filpi et al., 2013).
Antiviral Activity
Some tricyclic compounds with amines have shown in vitro activity against influenza-A and -B viruses, highlighting their potential as antiviral agents. These findings suggest the possibility of developing new therapeutic agents based on tricyclic amine structures (Miller et al., 2001).
Catalyst in Chemical Reactions
Tricyclo[3.2.1.0^2,4]octan-3-amine hydrochloride derivatives have been used as catalysts in various chemical reactions, including alkylation and transfer hydrogenation. This showcases their versatility in catalyzing different types of chemical processes (Satyanarayana et al., 2013).
Micellar Properties and Drug Delivery
Studies have explored the micellar properties of tricyclic antidepressants, including Tricyclo[3.2.1.0^2,4]octan-3-amine hydrochloride derivatives, in combination with non-ionic surfactants. These studies contribute to understanding the drug's behavior in aqueous media and its potential for controlled drug delivery (Alam & Siddiq, 2018).
Polymorphism and Thermal Behavior
Research into the salts of tricyclic amines, including Tricyclo[3.2.1.0^2,4]octan-3-amine hydrochloride, has investigated their polymorphism and thermal behavior. Understanding these properties is crucial for applications in materials science and pharmaceuticals (Laus et al., 2011).
Hydrogel Applications
Tricyclic amine derivatives have been used in the development of pH- and thermo-responsive hydrogels for drug delivery, showcasing their potential in targeted drug release and enhancing drug bioavailability (Karimi et al., 2018).
Safety and Hazards
The safety information for Tricyclo[3.2.1.0^{2,4}]octan-3-amine includes several hazard statements: H226, H302, H314, H335 . The precautionary statements include: P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Propiedades
IUPAC Name |
tricyclo[3.2.1.02,4]octan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c9-8-6-4-1-2-5(3-4)7(6)8;/h4-8H,1-3,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMXKHQPMAODOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C3N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
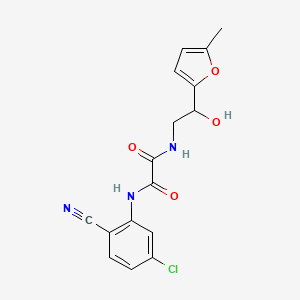

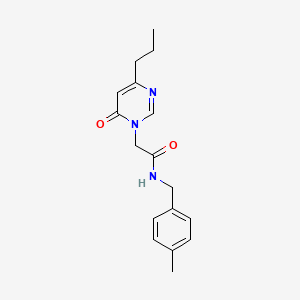
![6,7-dimethoxy-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2411444.png)
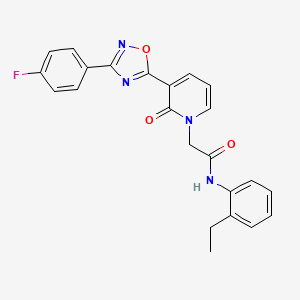
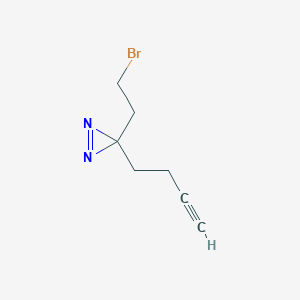

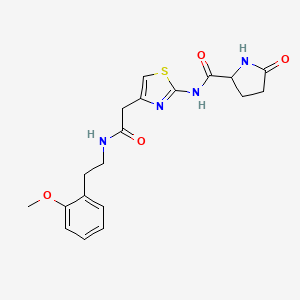
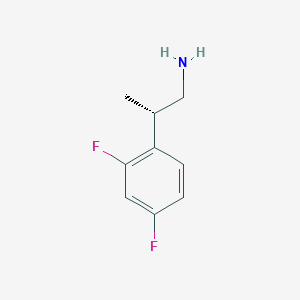
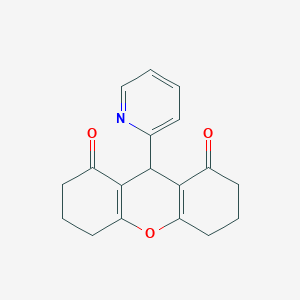

![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide](/img/structure/B2411459.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2411462.png)
